1-(Pyridin-2-ylcarbonyl)piperidine-4-carboxylic acid
Description
Introduction to 1-(Pyridin-2-ylcarbonyl)piperidine-4-carboxylic Acid
Chemical Identity and Nomenclature
The compound is systematically named This compound under IUPAC nomenclature. Its molecular formula is C₁₂H₁₄N₂O₃ , with a molecular weight of 234.25 g/mol . Key structural features include:
- A piperidine ring (a six-membered saturated heterocycle with one nitrogen atom).
- A pyridin-2-ylcarbonyl group (a pyridine ring linked via a carbonyl group to the piperidine nitrogen).
- A carboxylic acid group at the 4-position of the piperidine ring.
Synonyms and Registry Numbers
Common synonyms include:
A summary of its chemical identity is provided in Table 1.
Table 1: Chemical Identity of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₄N₂O₃ |
| Molecular Weight | 234.25 g/mol |
| CAS Number | 67691-62-7 |
| Key Functional Groups | Piperidine, pyridinylcarbonyl, carboxylic acid |
Historical Context and Discovery
The compound’s synthesis and characterization emerged alongside advancements in piperidine functionalization during the late 20th and early 21st centuries. Piperidine derivatives gained prominence due to their ubiquity in natural alkaloids and pharmaceuticals. The introduction of acyl groups, such as the pyridin-2-ylcarbonyl moiety, became a strategic modification to enhance solubility or enable coordination in metal-catalyzed reactions.
Early synthetic routes involved amide coupling between piperidine-4-carboxylic acid and pyridine-2-carbonyl chloride. Modern methods utilize palladium-catalyzed C–H activation for regioselective functionalization, as demonstrated in analogous piperidine systems. While the exact date of its first synthesis is unclear, its CAS registration (67691-62-7) suggests commercialization by the early 2000s.
Significance in Organic Chemistry
This compound exemplifies the synergy between heterocyclic and carboxylic acid functionalities :
- Coordination Chemistry : The pyridine nitrogen and carbonyl group act as ligands for transition metals, facilitating applications in catalysis.
- Pharmaceutical Intermediates : Piperidine-carboxylic acids are precursors to bioactive molecules, including GABA receptor modulators. The pyridinylcarbonyl group may enhance binding affinity in drug candidates.
- Synthetic Versatility : The carboxylic acid enables further derivatization (e.g., esterification, amidation), while the piperidine ring offers sites for stereoselective modifications.
Relationship to Piperidine Chemistry
Piperidine derivatives are foundational in medicinal chemistry, with isonipecotic acid (piperidine-4-carboxylic acid) being a well-studied analog. Comparatively, this compound introduces two modifications:
- N-Acylation : The pyridinylcarbonyl group increases steric bulk and electronic complexity, potentially altering receptor interactions.
- Carboxylic Acid Positioning : The 4-carboxylic acid group retains hydrogen-bonding capacity, crucial for molecular recognition.
Table 2: Comparison with Key Piperidine Derivatives
| Compound | Structure | Key Applications |
|---|---|---|
| Isonipecotic acid | Piperidine-4-carboxylic acid | GABA receptor agonists |
| This compound | N-Acylated piperidine-4-carboxylic acid | Catalysis, drug intermediates |
The compound’s design reflects broader trends in rational heterocyclic modification , balancing rigidity, solubility, and functional group diversity for targeted applications.
Properties
IUPAC Name |
1-(pyridine-2-carbonyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-11(10-3-1-2-6-13-10)14-7-4-9(5-8-14)12(16)17/h1-3,6,9H,4-5,7-8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSXPCQHCMZSDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588115 | |
| Record name | 1-(Pyridine-2-carbonyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67691-62-7 | |
| Record name | 1-(2-Pyridinylcarbonyl)-4-piperidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67691-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Pyridine-2-carbonyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(pyridine-2-carbonyl)piperidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Method Overview
One common synthetic route involves the acylation of piperidine-4-carboxylic acid or its derivatives with pyridine-2-carboxylic acid or its activated forms (e.g., acid chlorides or esters). This method typically requires activation of the pyridine-2-carboxylic acid moiety to facilitate amide bond formation at the nitrogen of the piperidine ring.
Typical Reaction Conditions
- Starting materials: Piperidine-4-carboxylic acid and pyridine-2-carboxylic acid derivatives (e.g., pyridine-2-carbonyl chloride or ethyl pyridine-2-carboxylate)
- Catalysts/Activators: Thionyl chloride (to convert acid to acid chloride), coupling agents such as carbodiimides (e.g., DCC), or use of triethylamine as base
- Solvents: Ethanol, acetonitrile, or dichloromethane
- Temperature: Ambient to reflux (25–150°C depending on solvent and reagents)
- Reaction time: Several hours to days (e.g., 12–96 hours)
Example from Literature
Advantages and Limitations
- This method allows direct formation of the amide bond.
- High temperatures and long reaction times may be required.
- Use of acid chlorides or coupling agents can improve yields but may introduce side reactions.
Reductive Amination of Pyridine-2-carboxaldehyde with Piperidine-4-carboxylic Acid Derivatives
Method Overview
Reductive amination is a versatile method where pyridine-2-carboxaldehyde is reacted with piperidine-4-carboxylic acid or its esters to form the corresponding amide after reduction.
Typical Reaction Conditions
- Starting materials: Pyridine-2-carboxaldehyde and piperidine-4-carboxylic acid methyl ester or free acid
- Catalysts: Palladium on carbon (Pd/C) or other hydrogenation catalysts
- Reducing agents: Hydrogen gas (H₂) under mild pressure (1–3 atm)
- Solvents: Ethanol, methanol, or acetonitrile
- Temperature: Mild heating (around 50°C)
- Reaction time: 12–24 hours
Yield and Purity
- Yields typically range from 55% to 65% with purities above 90% (HPLC analysis).
- Reaction progress is monitored by TLC or HPLC.
- Purification is achieved by column chromatography or recrystallization.
Advantages and Limitations
- Mild reaction conditions.
- Avoids the need for acid chlorides or harsh reagents.
- Requires hydrogenation equipment and careful control of pH to prevent over-reduction.
Catalytic Transfer Hydrogenation for N-Substitution on Piperidine Ring
Method Overview
Catalytic transfer hydrogenation can be used to convert piperidine-4-carboxylic acid to N-substituted derivatives such as 1-methylpiperidine-4-carboxylic acid, which can then be further acylated to form the target compound.
Typical Reaction Conditions
- Catalysts: Palladium on charcoal or platinum catalysts
- Hydrogen source: Formaldehyde and formic acid as hydrogen donors
- Solvent: Water with acidic conditions
- Temperature: Heated from ambient to 90–95°C
- Pressure: Ambient pressure
Application
- This method is advantageous for selective N-substitution without using gaseous hydrogen.
- The N-substituted intermediate can be converted to acid chlorides or amides for further functionalization.
Nucleophilic Substitution Using Halogenated Pyridine Derivatives
Method Overview
Another approach involves nucleophilic substitution of piperidine-4-carboxylic acid derivatives with halogenated pyridine compounds such as 2-(bromomethyl)pyridine.
Typical Reaction Conditions
- Starting materials: Piperidine-4-carboxylic acid or its salts and 2-(bromomethyl)pyridine
- Base: Potassium carbonate (K₂CO₃)
- Solvent: Anhydrous dimethylformamide (DMF)
- Temperature: 60–80°C
- Reaction time: 12–24 hours
Yield and Purity
- Yields range from 65% to 75% with purities ≥95% (HPLC).
Advantages and Limitations
- Straightforward substitution reaction.
- Requires anhydrous conditions and careful control of temperature.
- Potential for side reactions if moisture is present.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC) | Notes |
|---|---|---|---|---|---|---|
| Direct Acylation with Pyridine-2-carboxylic Acid Derivatives | Piperidine-4-carboxylic acid + acid chloride or ester, triethylamine, ethanol/water | 25–150 | 24–96 | 60–75 | ≥90% | Requires activation of acid group |
| Reductive Amination | Pyridine-2-carboxaldehyde + piperidine-4-carboxylic acid methyl ester, Pd/C, H₂ | 50 | 12–24 | 55–65 | ≥90% | Mild conditions, requires hydrogenation |
| Catalytic Transfer Hydrogenation | Piperidine-4-carboxylic acid + formaldehyde, Pd/C, formic acid, water | 25–95 | 12–24 | N/A | N/A | For N-substitution, intermediate step |
| Nucleophilic Substitution | Piperidine-4-carboxylic acid + 2-(bromomethyl)pyridine, K₂CO₃, DMF | 60–80 | 12–24 | 65–75 | ≥95% | Requires anhydrous conditions |
Research Findings and Notes
- The direct acylation method is classical but may require harsh conditions and long reaction times.
- Reductive amination offers a milder alternative but needs hydrogenation setups and careful monitoring to avoid over-reduction.
- Catalytic transfer hydrogenation is useful for modifying the piperidine nitrogen prior to further functionalization.
- Nucleophilic substitution with halogenated pyridine derivatives is efficient and yields high purity products but demands strict anhydrous conditions.
- Industrial synthesis often employs continuous flow reactors and optimized catalytic systems to improve yield, purity, and scalability.
- Characterization of the final compound typically involves mass spectrometry (e.g., APCI-MS), NMR spectroscopy, and HPLC purity analysis.
Chemical Reactions Analysis
1-(Pyridin-2-ylcarbonyl)piperidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yield and selectivity. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(Pyridin-2-ylcarbonyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials
Mechanism of Action
The mechanism of action of 1-(Pyridin-2-ylcarbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
*Molecular weight calculated based on structural analogs.
Structural and Functional Analysis
Substituent Effects on Physicochemical Properties
- Pyridin-2-ylcarbonyl vs.
- Halogenated Derivatives (): The 2-chloropyrimidin-4-yl substituent introduces electronegativity, likely improving binding affinity in enzyme-active sites. This is corroborated by its high similarity score (0.74) to the target compound .
- Ester vs. Carboxylic Acid (): The ethoxycarbonyl group in 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid enhances solubility in organic solvents, making it a preferred intermediate in synthetic routes .
Biological Activity
1-(Pyridin-2-ylcarbonyl)piperidine-4-carboxylic acid, also known by its CAS number 67691-62-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a pyridine carbonyl group and a carboxylic acid. Its structure can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
This compound exhibits biological activity through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes by binding to their active sites. This inhibition can modulate metabolic pathways, making it a candidate for therapeutic applications in diseases where these pathways are dysregulated.
- Receptor Interaction : The compound may interact with specific receptors, influencing signaling pathways that are critical in cancer progression and other diseases.
Anticancer Properties
Research indicates that this compound has potential anticancer properties. For instance, studies have shown that derivatives of this compound can induce apoptosis in cancer cells and inhibit tumor growth in vivo.
| Study | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| FaDu (hypopharyngeal cancer) | 10.5 | Induced apoptosis | |
| A549 (lung cancer) | 15.0 | Inhibited proliferation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, which could lead to the development of new antibiotics.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 25 |
| S. aureus | 30 |
Case Studies
- Antitumor Activity : A study conducted on xenograft models demonstrated that the administration of this compound significantly reduced tumor size compared to control groups. The study highlighted its potential as an effective treatment option for specific types of cancer.
- Mechanistic Insights : Another investigation focused on the molecular interactions of this compound with target kinases involved in cell signaling pathways. The results indicated that it could selectively inhibit certain kinases, leading to a decrease in cell proliferation rates.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Initial studies suggest moderate bioavailability and acceptable toxicity profiles in animal models, although further research is needed to establish comprehensive pharmacokinetic parameters.
Q & A
Basic: What synthetic strategies are recommended for preparing 1-(Pyridin-2-ylcarbonyl)piperidine-4-carboxylic acid?
Answer:
A common approach involves coupling piperidine-4-carboxylic acid derivatives with activated pyridine carbonyl intermediates. For example:
- Step 1 : Protect the carboxylic acid group of piperidine-4-carboxylic acid using tert-butyloxycarbonyl (Boc) to prevent side reactions during coupling .
- Step 2 : React the protected piperidine with 2-pyridinecarbonyl chloride under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base).
- Step 3 : Deprotect the Boc group using trifluoroacetic acid (TFA) to regenerate the carboxylic acid functionality .
Characterize intermediates via HPLC (purity >95%) and 1H/13C NMR to confirm regioselectivity and avoid byproducts like over-acylated derivatives .
Advanced: How can computational methods optimize reaction pathways for synthesizing this compound?
Answer:
Quantum chemical calculations (e.g., DFT) can model transition states and predict energy barriers for key steps like acylation or deprotection:
- Use software like Gaussian or ORCA to simulate the coupling reaction between pyridine-2-carbonyl chloride and piperidine-4-carboxylic acid. Focus on steric effects from the piperidine ring and electronic effects from the pyridine moiety .
- Contradiction Analysis : If experimental yields deviate from predictions (e.g., due to unexpected steric hindrance), refine computational models by incorporating solvent effects (e.g., dielectric constant of dichloromethane) or alternative protecting groups .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- FT-IR : Confirm carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ for both the pyridine and carboxylic acid groups .
- NMR : Use DMSO-d6 as a solvent to resolve splitting patterns:
- 1H NMR : Look for piperidine protons (δ 1.5–3.5 ppm) and pyridine aromatic protons (δ 7.5–8.5 ppm) .
- 13C NMR : Verify the carboxylic acid carbon at ~170–175 ppm and pyridine carbonyl at ~160–165 ppm .
- HPLC-MS : Ensure purity >95% and validate molecular weight (theoretical MW: 234.24 g/mol) .
Advanced: How to address low solubility in aqueous buffers during biological assays?
Answer:
- Solubility Screening : Test co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations.
- Structural Modification : Introduce hydrophilic groups (e.g., hydroxyl or amine) at the piperidine C3 position while monitoring activity retention .
- Contradiction Analysis : If solubility enhancements reduce target binding (e.g., via steric clashes), use molecular docking (e.g., AutoDock Vina ) to identify non-critical positions for modification .
Basic: What are the key stability considerations for long-term storage?
Answer:
- Storage Conditions : Store at –20°C in airtight, light-protected containers under inert gas (argon/nitrogen) to prevent hydrolysis of the carbonyl group .
- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products (e.g., free piperidine-4-carboxylic acid) .
Advanced: How to resolve discrepancies between computational predictions and experimental binding affinities?
Answer:
- Data Triangulation :
- Re-optimize ligand conformations using molecular dynamics (MD) simulations to account for protein flexibility .
- Validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics experimentally.
- If contradictions persist (e.g., ΔG discrepancies >2 kcal/mol), re-examine protonation states of the carboxylic acid group under assay pH conditions .
Basic: What safety precautions are essential when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (risk of irritation per GHS H315/H319 ) .
- Ventilation : Use a fume hood during synthesis to mitigate inhalation risks from volatile reagents (e.g., TFA) .
Advanced: How to design structure-activity relationship (SAR) studies for derivative optimization?
Answer:
- Core Modifications :
- Replace the pyridine ring with other heterocycles (e.g., pyrazine or pyrimidine) and compare activity .
- Vary substituents on the piperidine ring (e.g., methyl, hydroxyl) to assess steric/electronic effects .
- Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC50 values. Address outliers by revisiting synthetic routes (e.g., enantiomeric purity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
